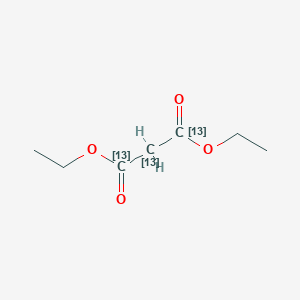

Diethylmalonat-13C3

Übersicht

Beschreibung

Strophanthidin ist ein Herzglykosid, das aus Pflanzen der Gattung Strophanthus gewonnen wird. Es ist bekannt für seine starke Wirkung auf das Herz, ähnlich wie andere Herzglykoside wie Digitalis und Ouabain. Strophanthidin wurde historisch als Behandlung für Herzinsuffizienz und als Bestandteil von Pfeilgiften von einheimischen afrikanischen Stämmen verwendet .

Wissenschaftliche Forschungsanwendungen

Strophanthidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Herzglykosiden und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.

Medizin: Historisch zur Behandlung von Herzinsuffizienz verwendet; derzeit wird seine potenzielle Antikrebswirkung untersucht

Industrie: Wird bei der Herstellung von Pharmazeutika eingesetzt und als Forschungswerkzeug bei der Medikamentenentwicklung.

Wirkmechanismus

Strophanthidin entfaltet seine Wirkung, indem es das Membranprotein Natrium-Kalium-Adenosintriphosphatase im Muskelgewebe, insbesondere im Herzen, spezifisch hemmt . Diese Hemmung führt zu einem Anstieg der intrazellulären Kalziumspiegel, was die Herzkontraktilität verstärkt. Übermäßige Hemmung kann zu Kalziumüberlastung, diastolischer Dysfunktion, Arrhythmien und möglicherweise Herzinsuffizienz führen .

Wirkmechanismus

Target of Action

Diethyl Malonate-13C3, also known as the diethyl ester of malonic acid, primarily targets the carboxyl groups in organic compounds . It is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .

Mode of Action

The mode of action of Diethyl Malonate-13C3 involves the replacement of the hydroxyl group (−OH) on both of the carboxyl groups by an ethoxy group (−OEt; −OCH2CH3). The methylene group (−CH2−) in the middle of the malonic part of the diethyl malonate molecule is neighboured by two carbonyl groups (−C(=O)−) . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property allows Diethyl Malonate-13C3 to easily convert into its enolate ion by reaction with sodium ethoxide in ethanol .

Biochemical Pathways

Diethyl Malonate-13C3 is involved in the malonic ester synthesis , a method for preparing a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .

Pharmacokinetics

It is known that the compound has a boiling point of 199 °c and a melting point of −51-−50 °c . Its density is 1.074 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of the action of Diethyl Malonate-13C3 is the formation of a new C−C bond, joining two smaller pieces into one larger molecule . On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .

Action Environment

The action of Diethyl Malonate-13C3 can be influenced by environmental factors such as temperature and pH. For instance, its melting and boiling points suggest that it is stable at room temperature but can undergo phase changes under extreme temperatures . Additionally, its reactivity may be affected by the presence of other substances in its environment.

Biochemische Analyse

Biochemical Properties

Diethyl Malonate-13C3 plays a significant role in biochemical reactions. It is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . This property allows it to participate in various biochemical reactions, particularly those involving enzymes and proteins . The nature of these interactions is largely dependent on the specific enzymes and proteins involved.

Cellular Effects

The effects of Diethyl Malonate-13C3 on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these influences is dependent on the specific cellular context and the concentration of Diethyl Malonate-13C3 present.

Molecular Mechanism

At the molecular level, Diethyl Malonate-13C3 exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms are dependent on the molecular context and the concentration of Diethyl Malonate-13C3.

Temporal Effects in Laboratory Settings

Over time, the effects of Diethyl Malonate-13C3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diethyl Malonate-13C3 can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diethyl Malonate-13C3 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Diethyl Malonate-13C3 is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Diethyl Malonate-13C3 and its effects on activity or function can vary. This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Strophanthidin kann durch Spaltung des Cymaroserests aus Cymarin synthetisiert werden, was zur Bildung von k-Strophanthidin führt . Eine andere Methode beinhaltet die Reduktion der C19-Aldehydgruppe von Cymarin oder k-Strophanthidin, was zur Bildung von Cymarol und k-Strophanthidol führt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Strophanthidin erfolgt typischerweise durch Extraktion aus den reifen Samen von Strophanthus kombé und der Lilie Convallaria . Der Extraktionsprozess umfasst mehrere Reinigungsschritte zur Isolierung der reinen Verbindung.

Analyse Chemischer Reaktionen

Reaktionstypen

Strophanthidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Vorhandensein von Hydroxylgruppen ermöglicht Oxidationsreaktionen.

Reduktion: Die Reduktion der C19-Aldehydgruppe kann Cymarol und k-Strophanthidol bilden.

Substitution: Die Verbindung kann aufgrund ihrer funktionellen Gruppen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von Strophanthidin verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um die Bildung des gewünschten Produkts zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Strophanthidin gebildet werden, umfassen Cymarol, k-Strophanthidol und verschiedene oxidierte Derivate .

Vergleich Mit ähnlichen Verbindungen

Strophanthidin ähnelt anderen Herzglykosiden wie Digitalis, Ouabain und Digitoxin. Es ist einzigartig in seiner spezifischen Molekülstruktur und den besonderen Pflanzen, aus denen es gewonnen wird . Im Folgenden sind einige ähnliche Verbindungen aufgeführt:

Digitalis: Aus der Fingerhutpflanze gewonnen, wird zur Behandlung von Herzerkrankungen eingesetzt.

Ouabain: In den Samen von Strophanthus gratus gefunden, wird ähnlich wie Strophanthidin eingesetzt.

Digitoxin: Ein weiteres Herzglykosid mit einer längeren Halbwertszeit im Vergleich zu Strophanthidin.

Die Einzigartigkeit von Strophanthidin liegt in seiner spezifischen Hemmung der Natrium-Kalium-Adenosintriphosphatase und seiner historischen Verwendung als Pfeilgift .

Eigenschaften

IUPAC Name |

diethyl (1,2,3-13C3)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-SVFBATFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

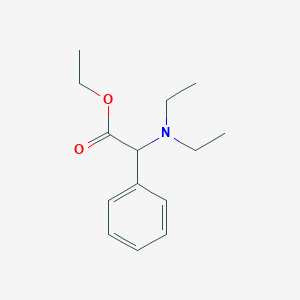

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583932 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-81-3 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)